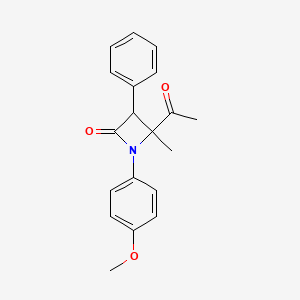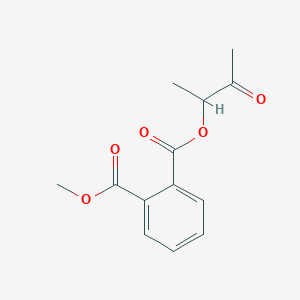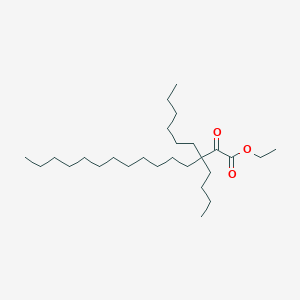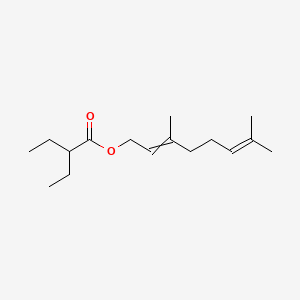![molecular formula C13H8Cl3NO3 B14403915 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene CAS No. 88253-92-3](/img/structure/B14403915.png)
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of three chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: Finally, the nitrotrichlorobenzene undergoes a methoxylation reaction with methanol in the presence of a base such as sodium methoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
化学反应分析
Types of Reactions
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 1,2,4-Trichloro-5-[(3-aminophenyl)methoxy]benzene.
Oxidation: Formation of 1,2,4-Trichloro-5-[(3-carboxyphenyl)methoxy]benzene.
科学研究应用
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar structure with an additional chlorine atom.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitro group but has a similar arrangement of chlorine and methoxy groups.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of chlorine, nitro, and methoxy groups in this particular arrangement makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
88253-92-3 |
|---|---|
分子式 |
C13H8Cl3NO3 |
分子量 |
332.6 g/mol |
IUPAC 名称 |
1,2,4-trichloro-5-[(3-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8Cl3NO3/c14-10-5-12(16)13(6-11(10)15)20-7-8-2-1-3-9(4-8)17(18)19/h1-6H,7H2 |
InChI 键 |
QQNBFQVNIMMIEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)



![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)


![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
